molecular formula C11H8ClN3O3 B1416548 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine CAS No. 1147979-38-1

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

Cat. No. B1416548
M. Wt: 265.65 g/mol
InChI Key: RUUDCLFRBDFWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.66 . It is a solid substance with a melting point between 131 - 133 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine consists of a pyrimidine ring substituted with a chloro group at the 4th position, a methoxy group at the 5th position, and a nitrophenyl group at the 2nd position .


Physical And Chemical Properties Analysis

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine is a solid substance with a melting point between 131 - 133 degrees Celsius . It has a molecular weight of 265.66 .

Scientific Research Applications

Synthesis in Anticancer Drugs

  • 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine and its derivatives have been highlighted as crucial intermediates in the synthesis of small molecule anticancer drugs. A significant body of research focuses on optimizing the synthesis processes to achieve high yields, confirming the structure of the synthesized compounds through various methods like 1H NMR, and exploring their potential in cancer treatment (Zhang et al., 2019); (Kou et al., 2022).

Antibacterial Applications

  • Pyrimidine-2-one derivatives have shown antibacterial activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtillis, Escherichia coli, and Salmonella typhi. The synthesis of these compounds involves the condensation of specific phenylurea and various chalcones (Mistry & Desai, 2005). Furthermore, certain pyrazolone and amino pyrimidine-based derivatives have been developed for potential use as anti-inflammatory, analgesic, and antipyretic agents, highlighting the versatility of the chemical structure in various medicinal applications (Antre et al., 2011).

Studies in Molecular Structure and Crystallography

  • Research has delved into the molecular and crystal structures of specific 4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine derivatives. Studies have analyzed the hydrogen bonding patterns, crystal packing, and electronic structures of these compounds, providing insights into their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Trilleras et al., 2009).

Safety And Hazards

The safety information for 4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation .

properties

IUPAC Name

4-chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3/c1-18-9-6-13-11(14-10(9)12)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUDCLFRBDFWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxy-2-(3-nitrophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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